molecular formula C10H11NS2 B079130 4-Benzyl-1,3-thiazolidine-2-thione CAS No. 13897-15-9

4-Benzyl-1,3-thiazolidine-2-thione

Cat. No.: B079130
CAS No.: 13897-15-9
M. Wt: 209.3 g/mol
InChI Key: SLDUGQISGRPGAW-UHFFFAOYSA-N
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Description

4-Benzyl-1,3-thiazolidine-2-thione is a heterocyclic compound featuring a five-membered ring with sulfur at the first position and nitrogen at the third position. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, organic synthesis, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1,3-thiazolidine-2-thione typically involves the reaction of thioamides with benzyl halides under basic conditions. One common method includes the use of sodium hydride as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, forming the thiazolidine ring .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Benzyl-1,3-thiazolidine-2-thione has a wide range of applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a building block for complex organic molecules.

    Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable compound in drug discovery.

    Medicine: Investigated for its potential as a xanthine oxidase inhibitor, which could be useful in treating hyperuricemia and gout.

    Industry: Utilized in the synthesis of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Benzyl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-Benzyl-1,3-thiazolidine-2-thione stands out due to its benzyl group, which enhances its lipophilicity and allows for unique interactions with biological targets. This structural feature contributes to its diverse pharmacological properties and makes it a valuable compound in various research fields .

Properties

IUPAC Name

4-benzyl-1,3-thiazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDUGQISGRPGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=S)S1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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